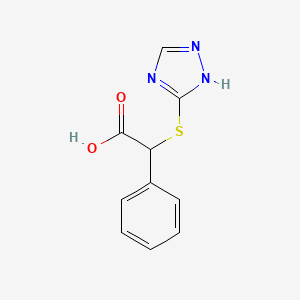
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound features a triazole ring attached to a phenylacetic acid moiety through a thioether linkage. The presence of the triazole ring imparts significant pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-ylthio)-2-phenylacetic acid, are known to interact with a variety of enzymes and receptors . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, which can result in the observed pharmacological effects .
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related 1,2,4-triazole derivatives .
Result of Action
Based on the known activities of related 1,2,4-triazole derivatives, it can be inferred that this compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It is known that the biological activity of 1,2,4-triazole derivatives can be influenced by their chemical structure and the presence of different substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acid derivatives under cyclization conditions.
Thioether Formation: The triazole-thiol intermediate is then alkylated using a halogenated acetic acid derivative in the presence of a base such as cesium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Alkyl halides or aryl halides for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.
Biological Studies: Used in studies to understand the interaction of triazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: Employed in the synthesis of other pharmacologically active compounds and as a building block in organic synthesis.
Comparison with Similar Compounds
4-Amino-1,2,4-triazole-5-thione: Known for its antimicrobial and antioxidant activities.
1,2,4-Triazole-3-thiol Derivatives: Exhibits a wide range of biological activities, including antifungal and anticancer properties.
Uniqueness: 2-(4H-1,2,4-triazol-3-ylthio)-2-phenylacetic acid is unique due to its specific structure, which combines the triazole ring with a phenylacetic acid moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)8(7-4-2-1-3-5-7)16-10-11-6-12-13-10/h1-6,8H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYOJXIOCFFONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
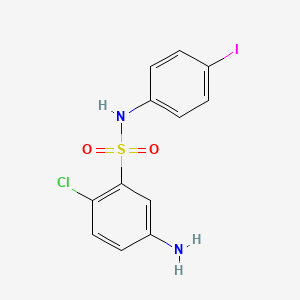
![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2716992.png)
![(1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2716994.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(3-(3-oxopyrrolidin-1-yl)propyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2716995.png)
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
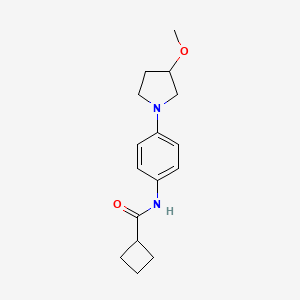
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)

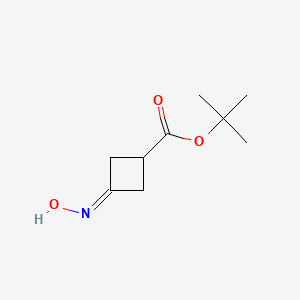
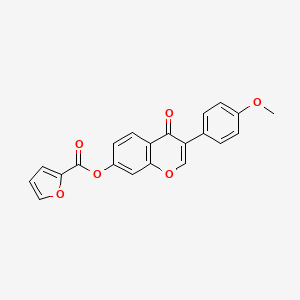
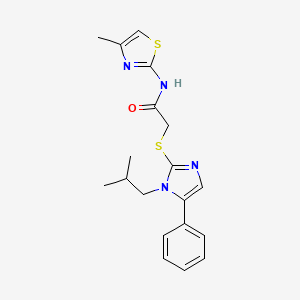
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)
![methyl 4-[5-(morpholine-4-sulfonyl)furan-2-amido]benzoate](/img/structure/B2717011.png)
